molecular formula C14H14F3N3O B2577069 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 677311-06-7

5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B2577069
CAS RN: 677311-06-7
M. Wt: 297.281
InChI Key: HBCXWEXMERAVIT-UHFFFAOYSA-N
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Description

The compound “5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . A variety of synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . For instance, a Suzuki–Miyaura cross-coupling reaction has been reported as a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidines consists of both pyrazole and pyrimidine rings . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyrimidines are diverse. For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrazolo[1,5-a]pyrimidines can vary depending on the specific substituents attached to the scaffold . They are known to possess significant photophysical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, including compounds closely related to "5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine," has been extensively studied. These compounds have been evaluated for their anti-inflammatory and antimicrobial activities. One such study synthesized a series of these compounds and found that one exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Additionally, some of these synthesized compounds showed promising antimicrobial activity against both Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Combinatorial Chemistry and Drug Discovery

The compound and its derivatives have also been utilized in the liquid-phase synthesis of combinatorial libraries. This approach allowed the synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides, demonstrating the compound's versatility in drug discovery and development processes. This methodology emphasized the efficient creation of a vast array of derivatives, facilitating the exploration of biological activities and potential therapeutic applications (Dalinger et al., 2005).

Structural and Chemical Properties

Research has also focused on understanding the structural and chemical properties of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. Studies involving X-ray crystallography and NMR spectroscopy have been conducted to elucidate the molecular structures of these compounds. These investigations provide insights into the compounds' chemical behavior and potential interactions with biological targets, which is crucial for designing drugs with specific biological activities (Portilla et al., 2005).

Anticancer and Cytotoxic Activities

Several derivatives of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies aim to discover novel anticancer agents by exploring the cytotoxic potential of these compounds. The findings indicate that certain derivatives exhibit significant inhibition against cancer cell proliferation, underscoring the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014).

Future Directions

The future directions for Pyrazolo[1,5-a]pyrimidines research could involve exploring their wide-ranging potential applications, including their use as antitumor scaffolds , and their potential neuroprotective and anti-neuroinflammatory properties .

properties

IUPAC Name

5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-21-11-5-3-2-4-9(11)10-8-12(14(15,16)17)20-13(19-10)6-7-18-20/h2-7,10,12,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCXWEXMERAVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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